

Application Notes and Protocols for Cell-Based Efficacy Testing of Phenelfamycin E

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Compound of Interest

Compound Name: *Phenelfamycin E*

Cat. No.: *B15567710*

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Introduction

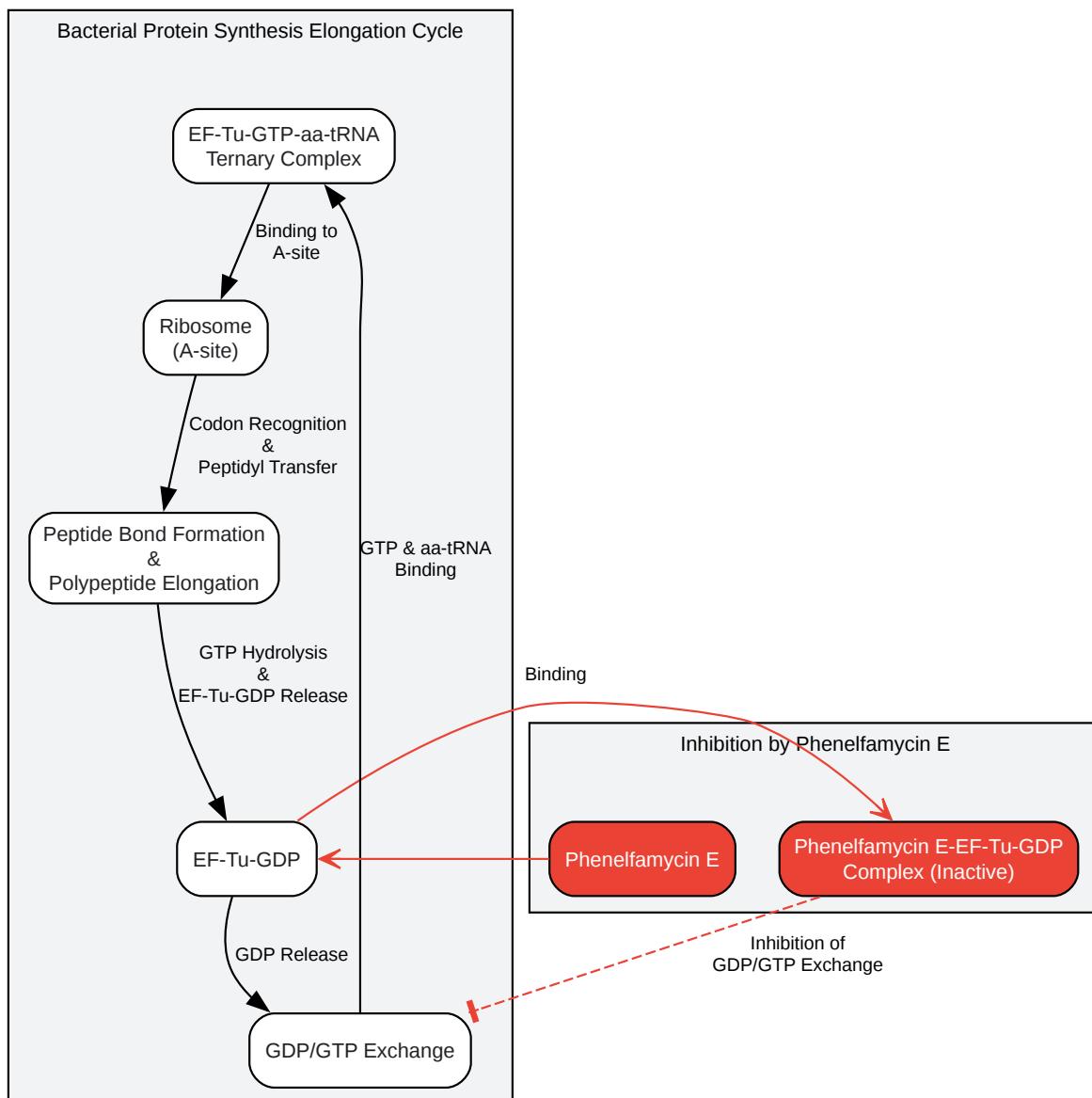
Phenelfamycin E is a member of the elfamycin family of antibiotics, which are natural products produced by *Streptomyces* species.^[1] This class of antibiotics is characterized by its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu).^{[2][3]} EF-Tu is a highly conserved and essential GTP-binding protein that plays a critical role in bacterial protein synthesis by delivering aminoacyl-tRNA to the ribosome.^{[2][4]} By binding to EF-Tu, **Phenelfamycin E** and other elfamycins allosterically inhibit its function, leading to a halt in protein elongation and subsequent bacterial cell death. This targeted mechanism of action makes **Phenelfamycin E** a compound of interest for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.

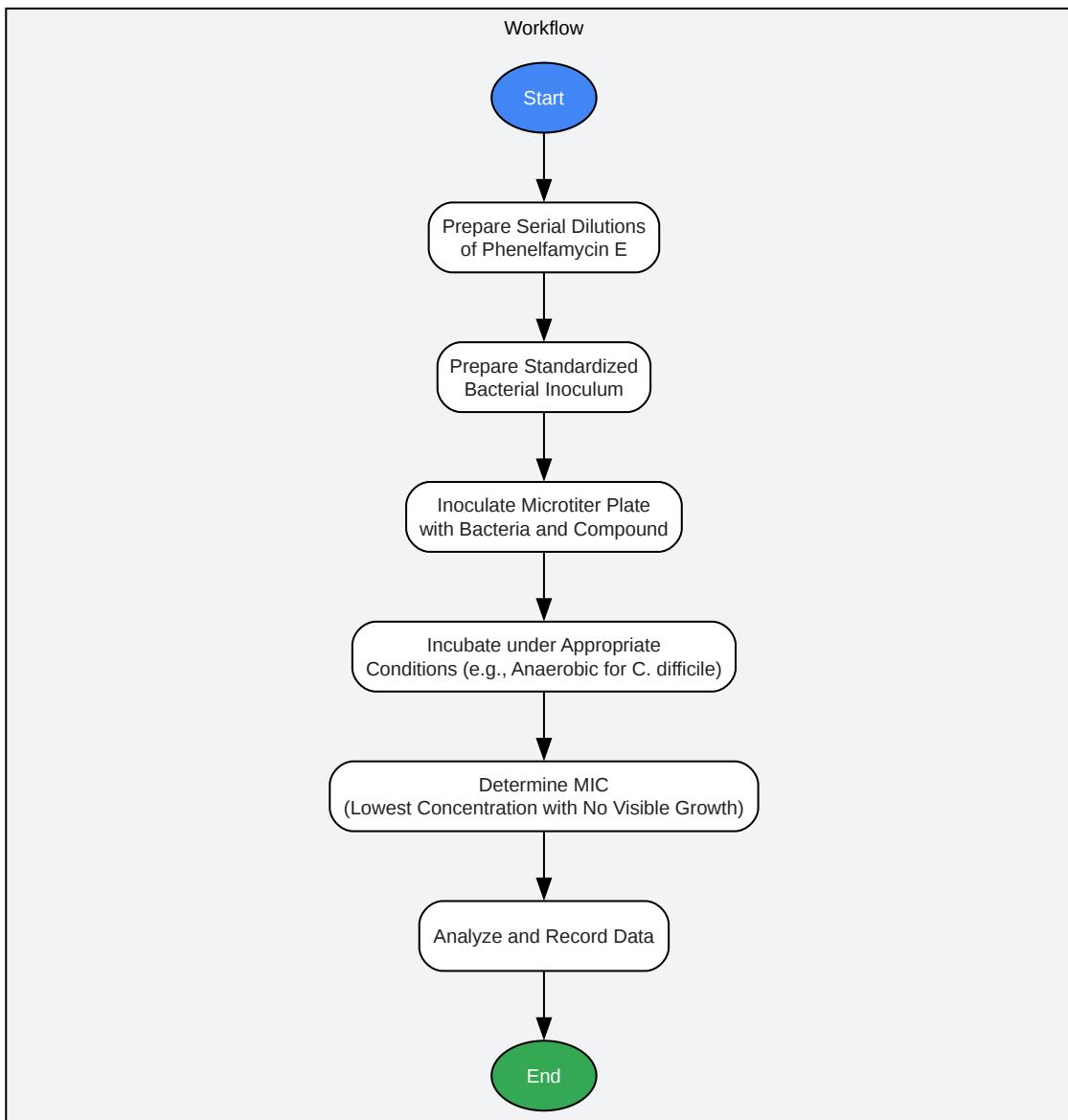
These application notes provide detailed protocols for assessing the efficacy of **Phenelfamycin E** using a panel of cell-based assays. The described methods are designed to determine the antibacterial potency, cytotoxicity against relevant bacterial pathogens, and to confirm target engagement within the bacterial cell.

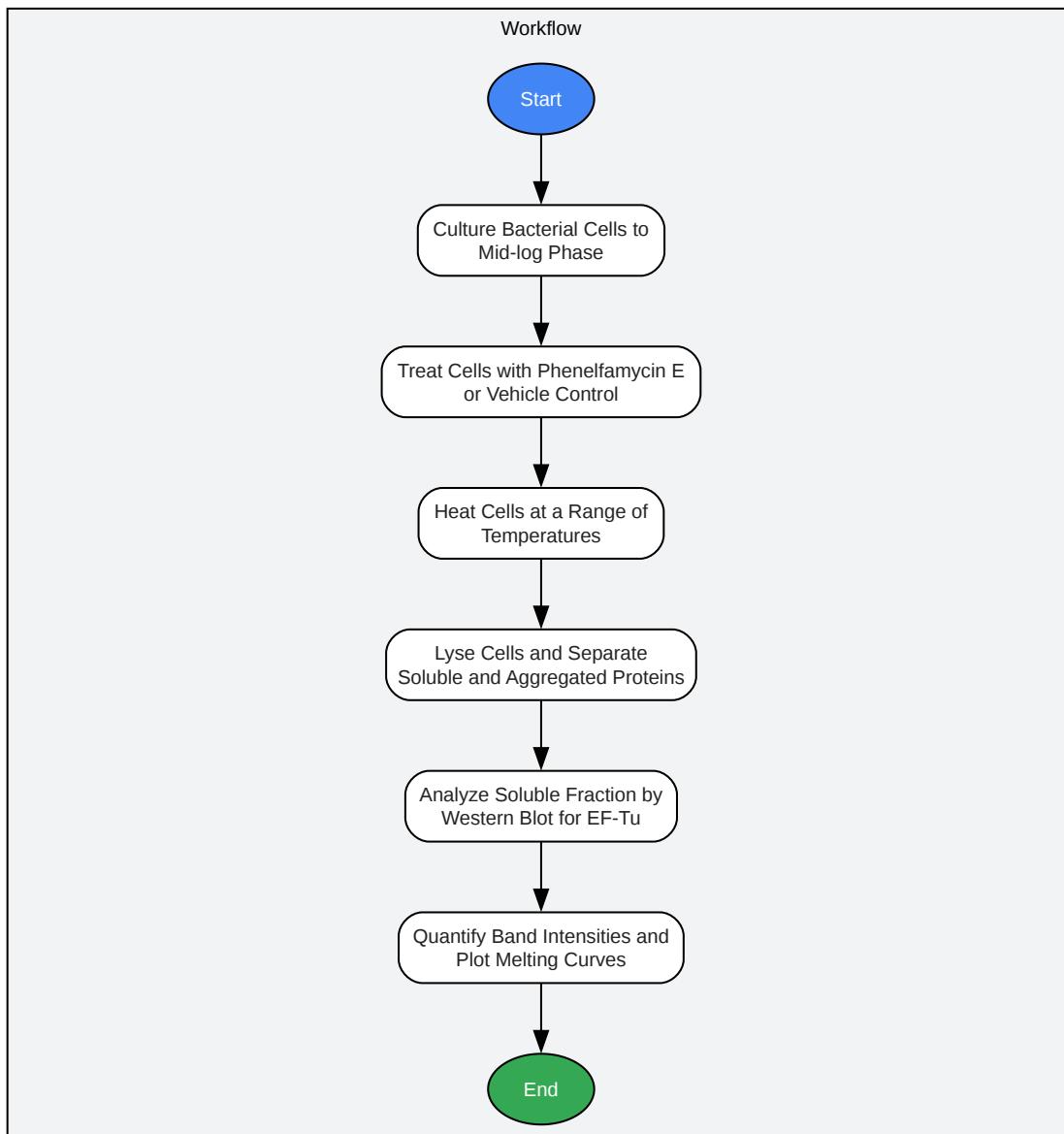
Signaling Pathway of Phenelfamycin E Action

Phenelfamycin E exerts its antibacterial effect by disrupting the bacterial protein synthesis elongation cycle. The compound binds to the EF-Tu-GDP complex, preventing the exchange of GDP for GTP. This locks EF-Tu in an inactive state, unable to bind and deliver aminoacyl-tRNA

to the A-site of the ribosome. The ultimate consequence is the cessation of polypeptide chain elongation and the inhibition of bacterial growth.







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References

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